6-Bromopicolinamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

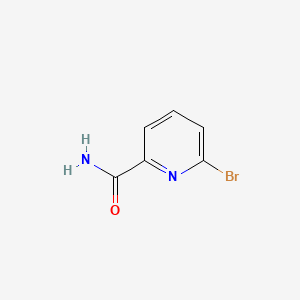

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRUOHMDYQEWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620853 | |

| Record name | 6-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-52-9 | |

| Record name | 6-Bromo-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromopicolinamide: A Technical Guide for Researchers

CAS Number: 25194-52-9

This technical guide provides a comprehensive overview of 6-Bromopicolinamide, a key heterocyclic compound used in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, potential applications, and safety information.

Chemical and Physical Properties

This compound, also known as 6-bromopyridine-2-carboxamide, is a solid, nitrogen-containing heterocyclic compound.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom and an amide group, makes it a versatile building block for more complex molecules.[2][3]

| Property | Value | Citation(s) |

| CAS Number | 25194-52-9 | [1][4] |

| Molecular Formula | C₆H₅BrN₂O | [2][4] |

| Molecular Weight | 201.02 g/mol | [1][4] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97-98% | [2][5] |

| Boiling Point | 338.1 °C | [1] |

| Flash Point | 133 °C | [1] |

| IUPAC Name | 6-bromopyridine-2-carboxamide | [4] |

| Synonyms | This compound, 6-Bromo-2-carbamoylpyridine | [5] |

| InChI Key | HWRUOHMDYQEWOD-UHFFFAOYSA-N | [2][4] |

| SMILES | C1=CC(=NC(=C1)Br)C(=O)N | [1] |

Spectroscopic Profile

| Spectroscopy | Predicted Characteristic Features | Citation(s) |

| ¹H NMR | - Aromatic protons on the pyridine ring are expected in the δ 7.5-8.5 ppm region. - Protons of the primary amide (-NH₂) would likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration. | [8][9] |

| ¹³C NMR | - Carbonyl carbon (C=O) of the amide group is expected in the δ 160-170 ppm region. - Aromatic carbons of the pyridine ring would appear in the δ 120-150 ppm range. The carbon attached to the bromine atom would be significantly influenced. | [8] |

| IR | - N-H stretching of the primary amide should appear as two bands in the 3100-3500 cm⁻¹ region.[10] - C=O stretching (Amide I band) would be a strong absorption around 1650-1690 cm⁻¹.[10][11] - N-H bending (Amide II band) is expected around 1600-1650 cm⁻¹. - C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region.[12] - C-Br stretching will appear in the fingerprint region, typically below 700 cm⁻¹. | [10][11][12] |

| Mass Spec | - The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks (M+ and M+2) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[13][14] The molecular ion peak (M+) would be at m/z ≈ 200 and the M+2 peak at m/z ≈ 202. | [13][14] |

Synthesis and Experimental Protocols

A specific, detailed protocol for the industrial synthesis of this compound is not publicly detailed. However, a common and logical laboratory-scale synthesis would involve the amidation of a 6-bromopicolinic acid derivative, such as the methyl ester. The following is a representative protocol based on standard organic chemistry transformations.[15][16]

Proposed Synthesis Workflow: From Acid to Amide

References

- 1. 6-Bromopyridine-2-carboxamide | 25194-52-9 | ABA19452 [biosynth.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 6-Bromopyridine-2-carboxamide | C6H5BrN2O | CID 21961408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromopyridine-2-carboxamide 98%, CasNo.25194-52-9 Shaanxi Cuicheng Biomedical Technology Co., Ltd. China (Mainland) [cuikangshengwu.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Picolinamide [webbook.nist.gov]

- 8. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[4]arene with Hydroxyl and Amine Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Quinoline, 6-bromo- [webbook.nist.gov]

- 14. Bronopol [webbook.nist.gov]

- 15. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

6-Bromopicolinamide: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromopicolinamide, a key building block in organic synthesis and drug discovery. This document details its fundamental molecular properties, experimental protocols for its synthesis and potential applications, and relevant safety information.

Core Molecular and Physical Properties

This compound, with the empirical formula C₆H₅BrN₂O, is a halogenated pyridine derivative. Its chemical structure, featuring a bromo-substituted pyridine ring with a carboxamide group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| CAS Number | 25194-52-9 | [1] |

| InChI Key | HWRUOHMDYQEWOD-UHFFFAOYSA-N | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the amidation of 6-bromopicolinic acid. This process typically involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Experimental Protocol: Amidation of 6-Bromopicolinic Acid

This protocol describes a general procedure for the synthesis of this compound from 6-bromopicolinic acid.

Materials:

-

6-Bromopicolinic acid

-

Thionyl chloride (SOCl₂) or a suitable carbodiimide coupling agent (e.g., EDC, DCC)

-

Ammonia solution (e.g., ammonium hydroxide) or ammonia gas

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Anhydrous base (e.g., Triethylamine (TEA), Pyridine), if necessary

-

Standard laboratory glassware and purification supplies

Procedure:

-

Activation of the Carboxylic Acid:

-

Using Thionyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromopicolinic acid in an excess of thionyl chloride. Reflux the mixture gently for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution). After cooling, carefully remove the excess thionyl chloride under reduced pressure to obtain the crude 6-bromopicolinoyl chloride.

-

Using a Coupling Agent: Dissolve 6-bromopicolinic acid in an anhydrous aprotic solvent. Add the coupling agent (e.g., 1.1 equivalents of EDC) and an activator (e.g., 1.1 equivalents of HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.

-

-

Amidation:

-

From the Acid Chloride: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent and cool the solution in an ice bath. Slowly bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

-

From the Active Ester: To the solution containing the activated 6-bromopicolinic acid, add an excess of concentrated ammonium hydroxide solution.

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry due to its potential for further functionalization, primarily through cross-coupling reactions at the bromine-substituted position.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the pyridine ring of this compound can be readily substituted with various aryl or heteroaryl groups using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the construction of a diverse library of biaryl compounds, which are common motifs in many biologically active molecules.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or boronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Standard laboratory glassware and purification supplies

Procedure:

-

In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired coupled product.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Potential Biological Activity

Derivatives of brominated heterocyclic compounds have been investigated for a range of biological activities, including as antimicrobial agents. While specific data for this compound is limited, its structural motifs suggest potential for biological activity.

Antimicrobial Activity Screening

The antimicrobial activity of this compound and its derivatives can be evaluated using standard microbiological assays such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Test compound (this compound or derivative)

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic/antifungal

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include positive control wells (microorganism with standard antimicrobial) and negative control wells (microorganism with vehicle and medium only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Safety Information

Hazard Statements:

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

This information is intended for use by qualified professionals and should be supplemented with a comprehensive review of the Safety Data Sheet (SDS) before handling.

References

6-Bromopicolinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of 6-Bromopicolinamide. It includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for professionals in research, discovery, and drug development.

Core Physical and Chemical Properties

This compound is a halogenated pyridine derivative belonging to the picolinamide class of compounds. Its structure, featuring a bromine atom at the 6-position of the pyridine ring and a carboxamide group at the 2-position, makes it a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromopyridine-2-carboxamide | N/A |

| Synonyms | 6-Bromo-2-pyridinecarboxamide | [1] |

| CAS Number | 25194-52-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Melting Point | Estimated: 190-200 °C | Based on 6-bromopicolinic acid |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | N/A |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis is a two-step process:

-

Activation of 6-Bromopicolinic Acid: The carboxylic acid is converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amidation: The resulting acyl chloride is then reacted with ammonia to form the desired this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromopicolinoyl Chloride

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: To the stirred suspension, add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) should be added.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and by thin-layer chromatography (TLC) of a quenched aliquot.

-

Work-up: After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 6-bromopicolinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a concentrated aqueous solution of ammonia (e.g., 28-30% NH₄OH) (2.0-3.0 eq) to the stirred solution of the acyl chloride. Alternatively, ammonia gas can be bubbled through the solution.

-

Reaction Conditions: Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data and Analysis

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the pyridine ring and the protons of the amide group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | d | 1H | H attached to C3 |

| ~ 7.8 - 8.0 | t | 1H | H attached to C4 |

| ~ 7.6 - 7.8 | d | 1H | H attached to C5 |

| ~ 7.5 - 8.0 (broad) | s | 1H | Amide N-H |

| ~ 7.0 - 7.5 (broad) | s | 1H | Amide N-H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 - 170 | C=O (Amide) |

| ~ 150 - 155 | C2 (Carbon attached to the amide) |

| ~ 145 - 150 | C6 (Carbon attached to Bromine) |

| ~ 138 - 142 | C4 |

| ~ 125 - 130 | C5 |

| ~ 120 - 125 | C3 |

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3100 | Strong, Broad | N-H stretching (Amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 1680 | Strong | C=O stretching (Amide I band) |

| ~ 1600 | Medium | N-H bending (Amide II band) |

| 1600 - 1450 | Medium to Weak | Aromatic C=C and C=N stretching |

| ~ 1100 | Medium | C-Br stretching |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of this compound and provide information about its fragmentation pattern. The presence of bromine will result in a characteristic M+2 isotopic peak with approximately equal intensity to the molecular ion peak.

Expected Fragmentation Pattern:

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited, the broader class of picolinamides has shown promise, particularly as antifungal agents.

Antifungal Activity

Research has indicated that picolinamide derivatives can exhibit antifungal properties by targeting the lipid transfer protein Sec14p. This protein is crucial for lipid metabolism and membrane trafficking in fungi, making it an attractive target for novel antifungal drugs. It is plausible that this compound, as a member of this class, could also act as an inhibitor of fungal Sec14p.

Proposed Mechanism of Action and Signaling Pathway

The proposed mechanism of action involves the inhibition of Sec14p, which disrupts the phosphatidylinositol/phosphatidylcholine exchange cycle. This, in turn, affects the generation of phosphatidylinositol-4-phosphate (PI4P), a key signaling lipid involved in vesicular trafficking from the Golgi apparatus.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in the development of new therapeutic agents. This technical guide has provided a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and an exploration of its potential biological activity as an antifungal agent. The information presented herein is intended to support further research and development efforts involving this promising molecule.

References

A Technical Guide to the Synthesis of 6-Bromopicolinamide: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 6-bromopicolinamide, a key intermediate in the pharmaceutical industry. The synthesis of this compound can be efficiently achieved from three principal starting materials: 6-bromopicolinic acid, 2,6-dibromopyridine, and 2-amino-6-bromopyridine. This document details the experimental protocols, presents quantitative data for each synthetic pathway, and illustrates the reaction workflows through logical diagrams.

Synthesis from 6-Bromopicolinic Acid

The most direct route to this compound is the amidation of 6-bromopicolinic acid. This transformation can be achieved through several methods, primarily involving the activation of the carboxylic acid group followed by reaction with an ammonia source.

Via Acid Chloride Intermediate

A common and effective method for activating the carboxylic acid is its conversion to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 6-bromopicolinoyl chloride is highly reactive and readily undergoes nucleophilic substitution with ammonia to yield the desired amide.

Experimental Protocol:

A one-pot synthesis of amides from carboxylic acids using thionyl chloride has been developed.[1] In a typical procedure, the carboxylic acid is reacted with thionyl chloride, often in an inert solvent, to form the acid chloride in situ. Subsequently, an aqueous or gaseous source of ammonia is introduced to the reaction mixture to form the amide.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromopicolinic Acid | Thionyl Chloride (SOCl₂) | Reflux | 1-2 | >90 (for acid chloride formation) |

| 2 | 6-Bromopicolinoyl Chloride | Ammonia (aqueous or gas) | 0 to RT | 1-3 | High |

Using Peptide Coupling Agents

Modern peptide coupling agents offer a milder alternative to acid chlorides for the direct amidation of carboxylic acids. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and DIC (N,N'-Diisopropylcarbodiimide) are widely used to facilitate amide bond formation with high efficiency and minimal side reactions.[2][3][4]

Experimental Protocol:

In a general procedure, 6-bromopicolinic acid (1 equivalent) is dissolved in a suitable aprotic solvent like DMF or DCM. The coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine, 2 equivalents) are added, followed by a source of ammonia (e.g., ammonium chloride). The reaction is typically stirred at room temperature until completion.

| Reactant | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 6-Bromopicolinic Acid | HATU/HOBt | DIPEA | DMF | Room Temp | 2-12 | 70-95 |

| 6-Bromopicolinic Acid | DIC/HOBt | - | DCM/DMF | Room Temp | 2-12 | 60-90 |

Reaction Pathway from 6-Bromopicolinic Acid

Caption: Synthesis of this compound from 6-Bromopicolinic Acid.

Synthesis from 2,6-Dibromopyridine

An alternative synthetic strategy commences with the readily available 2,6-dibromopyridine. This multi-step approach involves a selective amination followed by conversion of the resulting amino group into an amide.

Selective Mono-amination of 2,6-Dibromopyridine

The first step is a selective nucleophilic aromatic substitution to replace one of the bromine atoms with an amino group, yielding 2-amino-6-bromopyridine. This can be achieved using aqueous ammonia in the presence of a copper catalyst.

Experimental Protocol:

A Schlenck tube is charged with 2,6-dibromopyridine (1 equivalent), a copper catalyst such as copper(I) oxide (Cu₂O, 5 mol%), a ligand like DMEDA (N,N'-Dimethylethylenediamine, 10 mol%), and a base like potassium carbonate (K₂CO₃, 20 mol%) in a suitable solvent such as ethylene glycol.[2] An excess of aqueous ammonia (20 equivalents) is added, and the mixture is heated.

| Reactant | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2,6-Dibromopyridine | Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60 | 16 | ~90 |

Conversion of 2-Amino-6-bromopyridine to this compound

The transformation of the 2-amino group to a carboxamide functionality is a non-trivial step. A plausible route involves the Sandmeyer reaction to introduce a nitrile group, which is subsequently hydrolyzed to the primary amide.

Experimental Protocol for Sandmeyer Reaction:

-

Diazotization: 2-amino-6-bromopyridine is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield 6-bromopicolinonitrile.[5][6]

Experimental Protocol for Nitrile Hydrolysis:

The resulting 6-bromopicolinonitrile can be hydrolyzed to this compound under either acidic or basic conditions. For instance, treatment with a mineral acid (e.g., H₂SO₄) or a base (e.g., NaOH) in an aqueous medium, often with heating, will afford the desired amide.

| Step | Starting Material | Reagents | Temperature (°C) | Yield (%) |

| Diazotization & Cyanation | 2-Amino-6-bromopyridine | NaNO₂, HBr, CuCN | 0-5 | Moderate to Good |

| Nitrile Hydrolysis | 6-Bromopicolinonitrile | H₂SO₄ (aq) or NaOH (aq) | Heat | Good to Excellent |

Reaction Pathway from 2,6-Dibromopyridine

Caption: Synthesis of this compound from 2,6-Dibromopyridine.

Synthesis from 2-Amino-6-bromopyridine

If 2-amino-6-bromopyridine is chosen as the starting material, the synthetic challenge lies in the conversion of the amino group to a carboxamide. As outlined in the previous section, this is typically achieved via a two-step process involving the Sandmeyer reaction to form an intermediate nitrile, followed by hydrolysis. Direct one-step conversion of an aromatic amino group to a primary amide is not a standard transformation.

The experimental protocols for the conversion of 2-amino-6-bromopyridine to this compound are identical to steps 2.2.1 and 2.2.2 detailed above.

Reaction Pathway from 2-Amino-6-bromopyridine

Caption: Synthesis of this compound from 2-Amino-6-bromopyridine.

Conclusion

The synthesis of this compound can be approached from several viable starting materials, each with its own set of advantages and challenges. The choice of synthetic route will often depend on the availability and cost of the starting materials, as well as the desired scale of the reaction and the laboratory equipment on hand. The direct amidation of 6-bromopicolinic acid represents the most straightforward approach, while the routes starting from 2,6-dibromopyridine and 2-amino-6-bromopyridine offer alternative pathways that may be advantageous under specific circumstances. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals in the synthesis of this important pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. peptide.com [peptide.com]

- 5. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 6. Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of High-Purity 6-Bromopicolinamide for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for high-purity 6-Bromopicolinamide (CAS No: 25194-52-9), a key building block in pharmaceutical and medicinal chemistry. Ensuring high purity of such intermediates is critical for the reliability and reproducibility of experimental results and the quality of downstream products in the drug development pipeline. This document details available suppliers, methods for synthesis and purification, and essential analytical techniques for purity verification.

Commercial Suppliers of this compound

The availability of high-purity this compound is crucial for research and development. While many suppliers offer this compound, purity levels can vary. The following table summarizes a selection of commercial suppliers and their listed purity specifications. Researchers are advised to request a certificate of analysis for batch-specific purity data.

| Supplier | Brand/Manufacturer | CAS Number | Purity | Available Quantities |

| CymitQuimica | Fluorochem | 25194-52-9 | 98%[1] | 1g, 5g, 10g, 25g[1] |

| Fisher Scientific | BLD Pharm | 25194-52-9 | Not Specified | 250mg |

| Parchem | - | 25194-52-9 | Not Specified | Inquire |

| Sunway Pharm Ltd | - | 25194-52-9 | Not Specified | Inquire[2] |

| Tetrahedron | - | 25194-52-9 | Not Specified | Inquire |

Note: Purity levels are as stated by the supplier and may vary between batches. It is recommended to obtain a batch-specific Certificate of Analysis before purchase.

Synthesis and Purification of this compound

High-purity this compound can be synthesized through various routes, often starting from 6-bromopicolinic acid. The following is a representative synthetic protocol followed by purification methods to achieve high purity.

Experimental Protocol: Synthesis of this compound from 6-Bromopicolinic Acid

This protocol describes the conversion of 6-bromopicolinic acid to this compound via an acid chloride intermediate.

Materials:

-

6-Bromopicolinic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (aqueous solution or gas)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 6-bromopicolinic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude 6-bromopicolinoyl chloride is obtained as a solid or oil.

-

Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like diethyl ether and cool the solution in an ice bath.

-

Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

-

A precipitate of this compound and ammonium chloride will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Work-up: Filter the solid precipitate and wash it with cold water to remove ammonium chloride.

-

Dry the crude this compound.

Purification: Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.[3][4][5][6][7]

Materials:

-

Crude this compound

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Heating mantle or water bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[3]

-

Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.[7]

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of pure crystals.[3] For maximum yield, the flask can then be placed in an ice bath.[5]

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by melting point analysis and the analytical techniques described below.

Analytical Methods for Purity Assessment

A combination of analytical techniques is typically employed to confirm the identity and determine the purity of this compound. A model certificate of analysis should include results from these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.

Experimental Protocol: Reversed-Phase HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

-

Analysis: Inject a small volume of the sample solution onto the column and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and can also be used for quantitative purity assessment (qNMR).

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

-

Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.

-

Analysis: Acquire the ¹H NMR spectrum. The spectrum should be consistent with the expected structure of this compound. The presence of impurity peaks can be used to estimate purity. For quantitative NMR (qNMR), a certified internal standard is added to a precisely weighed sample.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas or liquid chromatography (GC-MS or LC-MS), is used to confirm the molecular weight of the compound and identify impurities.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., with electrospray ionization - ESI).

-

Chromatographic Conditions: Similar to the HPLC method described above.

-

Mass Spectrometer Settings: Set to scan a mass range that includes the expected molecular weight of this compound (201.02 g/mol ). The isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio of M and M+2 peaks) should be observed.

Workflow and Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships relevant to sourcing and utilizing high-purity chemical compounds in a research and drug development context.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - CAS:25194-52-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

The Versatility of 6-Bromopicolinamide: A Scaffold for Innovation in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromopicolinamide, a halogenated pyridine derivative, has emerged as a versatile and highly valuable building block in the field of medicinal chemistry. Its strategic placement of a bromine atom and an amide functional group on the pyridine ring allows for facile and diverse chemical modifications, making it an ideal starting point for the synthesis of a wide array of biologically active molecules. This technical guide explores the core applications of this compound in the development of novel therapeutics, with a focus on its utility in creating potent enzyme inhibitors for the treatment of cancer and metabolic diseases. We will delve into the key therapeutic targets, present quantitative biological data, provide detailed experimental protocols for the synthesis of its derivatives, and visualize the intricate signaling pathways and synthetic workflows.

Key Therapeutic Areas and Molecular Targets

Research into the derivatives of this compound has primarily focused on three key classes of enzyme inhibitors with significant therapeutic potential:

-

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Picolinamide-based structures have been identified as promising scaffolds for the development of potent PARP inhibitors.

-

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors: 11β-HSD1 is an enzyme that plays a critical role in regulating the levels of active glucocorticoids, such as cortisol, in key metabolic tissues. Overactivity of this enzyme is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. The 6-substituted picolinamide framework has been successfully utilized to develop potent and selective inhibitors of 11β-HSD1.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibiting the signaling of VEGFR-2 is a well-established strategy in cancer therapy. Picolinamide derivatives have been designed and synthesized as potent inhibitors of the VEGFR-2 kinase domain.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of various picolinamide derivatives against their respective targets. This data highlights the potential of the 6-substituted picolinamide scaffold in generating compounds with high potency.

Table 1: PARP-1 Inhibitory Activity of Picolinamide Derivatives

| Compound ID | Modification at 6-position | PARP-1 IC50 (nM) | Reference |

| Olaparib (Reference) | Phthalazinone-based | 34 | [1] |

| Compound 8a | Pyridopyridazinone | 36 | [1] |

| Compound 51 | Tetrazolyl (benzofuran-based) | 35 | [2] |

| Compound 81 | Carboxyl (benzofuran-based) | 30 | [2] |

Table 2: 11β-HSD1 Inhibitory Activity of 6-Substituted Picolinamide Derivatives

| Compound ID | Modification at 6-position | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Reference |

| Compound C | Pyrimidine | 70 | N/A | [3] |

| Compound 24 | Not Specified | Potent (exact value not provided) | Potent (exact value not provided) | [4] |

| Compound 25 | Not Specified | Potent (exact value not provided) | Potent (exact value not provided) | [5] |

Table 3: VEGFR-2 Kinase Inhibitory Activity of Picolinamide Derivatives

| Compound ID | Modification | VEGFR-2 IC50 (nM) | Reference |

| Sorafenib (Reference) | Urea | 180 | [6] |

| Compound 7h | Thio-urea | 87 | [6] |

| Compound 9a | Urea | 27 | [6] |

| Compound 9l | Urea | 94 | [6] |

| Compound 8l | Ethenylpyridine | 290 | [7] |

Core Synthetic Methodologies: Experimental Protocols

The versatility of this compound as a synthetic intermediate stems from the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 6-position of the picolinamide scaffold. The two primary reactions employed are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Experimental Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the palladium catalyst.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-picolinamide derivative.

General Experimental Protocol for Buchwald-Hartwig Amination of this compound

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 1.2 - 2.0 equivalents)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-picolinamide derivative.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow for their synthesis and evaluation.

Figure 1: PARP-1 Inhibition Signaling Pathway.

Figure 2: 11β-HSD1 Inhibition Mechanism of Action.

Figure 3: VEGFR-2 Inhibition Signaling Pathway.

References

The Strategic Role of 6-Bromopicolinamide in Modern Synthetic Chemistry: An In-Depth Technical Guide

For Immediate Release

[City, State] – [Date] – 6-Bromopicolinamide has emerged as a pivotal synthetic intermediate for researchers, scientists, and drug development professionals. Its unique chemical architecture, featuring a bromine-substituted pyridine ring coupled with a carboxamide functional group, offers a versatile platform for the construction of complex molecular frameworks, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and synthetic workflows.

Core Synthetic Applications: A Gateway to Novel Molecular Entities

This compound serves as a key building block in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. The electron-deficient nature of the pyridine ring, further influenced by the carboxamide group, renders the carbon-bromine bond susceptible to oxidative addition, the crucial first step in many catalytic cycles. This reactivity makes it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the facile introduction of diverse aryl, heteroaryl, and amino functionalities.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for creating bi-aryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents. This compound can be effectively coupled with a wide range of boronic acids and their derivatives to generate novel picolinamide scaffolds.

Table 1: Representative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5 mol%) | - | K₂CO₃ (2.0 equiv) | Toluene/H₂O (4:1) | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2.0 equiv) | 1,4-Dioxane | 110 | 8 | 92 |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of carbon-nitrogen bonds is another cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of this compound with a broad spectrum of primary and secondary amines, yielding a diverse library of 6-aminopicolinamide derivatives. These products are often key intermediates in the synthesis of targeted therapeutics.

Table 2: Buchwald-Hartwig Amination of this compound with Aniline

| Entry | Palladium Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 16 | 88 |

| 2 | RuPhos Pd G3 (3 mol%) | - | LHMDS (1.5 equiv) | THF | 80 | 12 | 90 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL) is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol). Toluene (5 mL) is added, and the vial is sealed and heated to 100 °C for 16 hours. The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the 6-aminopicolinamide derivative.

Application in Drug Discovery: Targeting Cathepsin K in Osteoporosis

Derivatives of this compound have shown significant promise as intermediates in the synthesis of inhibitors for Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1] Overactivity of Cathepsin K is implicated in the excessive bone resorption characteristic of osteoporosis.[1][2] By inhibiting this enzyme, the degradation of bone matrix can be attenuated, offering a therapeutic strategy for this debilitating disease.

The expression and activity of Cathepsin K are regulated by the RANKL/RANK signaling pathway, a critical pathway in osteoclast differentiation and activation.[3][4]

Figure 1: Simplified Cathepsin K signaling pathway in osteoclasts.

Synthetic Workflow Example

The following diagram illustrates a generalized workflow for the utilization of this compound as a synthetic intermediate in a drug discovery program targeting Cathepsin K.

Figure 2: General synthetic workflow using this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in synthetic and medicinal chemistry. Its reactivity in key cross-coupling reactions provides a reliable and efficient route to a wide array of substituted picolinamides. The successful application of these derivatives in the development of therapeutic agents, such as Cathepsin K inhibitors, underscores the strategic importance of this compound in modern drug discovery and development. The protocols and data presented herein offer a solid foundation for researchers to explore the full potential of this important building block.

References

The Application of 6-Bromopicolinamide in a Fragment-Based Drug Discovery Workflow: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, albeit hypothetical, fragment-based drug discovery (FBDD) campaign centered around the starting fragment, 6-Bromopicolinamide. Due to the limited public data on this specific fragment's use in FBDD, this document serves as a detailed framework, illustrating the core principles, experimental methodologies, and data analysis involved in prosecuting a fragment hit from initial screening to a viable lead compound.

Introduction to this compound as a Fragment

This compound is a small, heterocyclic molecule that embodies many of the desired characteristics of a fragment for FBDD. Its properties make it an excellent candidate for screening against a variety of biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 25194-52-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Heavy Atom Count | 10 | Calculated |

| Hydrogen Bond Donors | 1 (Amide NH₂) | Calculated |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Calculated |

| Calculated logP | ~1.5 | Estimated |

| Rule of Three Compliance | Yes | Analysis |

The "Rule of Three" is a set of guidelines used to define a good fragment: molecular weight < 300 Da, cLogP ≤ 3, hydrogen bond donors ≤ 3, and hydrogen bond acceptors ≤ 3. This compound fits comfortably within these parameters, suggesting favorable properties for binding and subsequent chemical elaboration.

The Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process is an iterative cycle of screening, validation, and optimization. It begins by identifying low-affinity, but high-quality, binding fragments that can be efficiently grown into potent, drug-like molecules.

Hypothetical FBDD Campaign: Targeting MAPK Signaling

For this guide, we will hypothesize a campaign targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as a MAP Kinase Kinase (MEK). This pathway is frequently implicated in cell proliferation and is a common target in oncology.[2][3]

Data Presentation: From Fragment Hit to Lead

Following successful screening and validation, this compound is identified as a binder to our target, MEK1. The next stage involves iterative chemical modification to improve its potency and drug-like properties. The quality of each compound is assessed using various ligand efficiency metrics.[4][5]

Table 2: Ligand Efficiency Metrics and Formulas

| Metric | Formula | Description | Ideal Value |

| Ligand Efficiency (LE) | 1.4 * pActivity / HAC | Measures binding energy per heavy atom. A high value indicates efficient binding. | > 0.3 |

| Lipophilic Ligand Efficiency (LLE) | pActivity - cLogP | Balances potency against lipophilicity to avoid "greasy" molecules. | 5 - 7 |

| Binding Efficiency Index (BEI) | (pActivity * 1000) / MW | Relates potency to molecular weight. | > 18 |

pActivity can be pIC₅₀, pKᵢ, or pKₔ. HAC = Heavy Atom Count. MW = Molecular Weight.

Table 3: Hypothetical Progression of this compound to a Lead Compound

| Compound | Structure Modification | MW ( g/mol ) | HAC | cLogP | IC₅₀ (µM) | pIC₅₀ | LE | LLE | BEI |

| Fragment Hit | This compound | 201 | 10 | 1.5 | 850 | 3.07 | 0.43 | 1.57 | 15.3 |

| Analog 1 | Bromine -> Phenyl | 278 | 15 | 2.8 | 120 | 3.92 | 0.37 | 1.12 | 14.1 |

| Analog 2 | Phenyl -> Methoxy-phenyl | 308 | 17 | 2.9 | 25 | 4.60 | 0.38 | 1.70 | 14.9 |

| Analog 3 | Amide -> N-methyl amide | 322 | 18 | 3.1 | 5.2 | 5.28 | 0.41 | 2.18 | 16.4 |

| Lead Cpd. | Addition of cyclopropyl | 362 | 21 | 3.4 | 0.09 | 7.05 | 0.47 | 3.65 | 19.5 |

This table illustrates a typical optimization trajectory where potency (IC₅₀) is improved by orders of magnitude while maintaining or improving ligand efficiency metrics.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the success of an FBDD campaign.

X-ray Crystallography: Fragment Screening

X-ray crystallography provides high-resolution structural data, unambiguously showing if and how a fragment binds to the target.[6][7]

Objective: To identify the binding mode of fragments to the target protein crystal.

Methodology:

-

Crystal Preparation: Grow high-quality crystals of the target protein (e.g., MEK1) to a suitable size (typically >50 µm).

-

Fragment Soaking:

-

Prepare a soaking solution containing a cocktail of 3-5 fragments (including this compound), each at a concentration of 10-50 mM in a cryo-protectant buffer.

-

Transfer the protein crystals into the soaking solution.

-

Incubate for a period ranging from minutes to hours, depending on crystal stability.

-

-

Vitrification: Rapidly transfer the soaked crystal into liquid nitrogen to flash-cool it, preventing ice crystal formation.

-

Data Collection:

-

Mount the vitrified crystal on a goniometer at a synchrotron beamline.

-

Collect a complete X-ray diffraction dataset.

-

-

Data Processing & Structure Determination:

-

Process the diffraction data to obtain electron density maps.

-

Use molecular replacement with a known structure of the protein to solve the initial phases.

-

Analyze the resulting (Fo-Fc) difference electron density maps to identify bound fragments. A clear, unambiguous density corresponding to the shape of a fragment indicates a "hit".

-

-

Refinement: Build the fragment into the density and refine the protein-fragment complex structure to high resolution.

NMR Spectroscopy: Hit Validation

Nuclear Magnetic Resonance (NMR) is a powerful solution-based technique for detecting weak binding events and can be used as a primary screen or for hit validation.[8][9]

Objective: To confirm the binding of fragment hits to the target protein in solution.

A. Ligand-Observed NMR (e.g., Saturation Transfer Difference - STD)

-

Sample Preparation: Prepare a sample containing the target protein (~10-20 µM) and the fragment hit (e.g., this compound, ~200-500 µM) in a deuterated buffer (e.g., PBS in 99.9% D₂O).

-

Acquisition of 'Off-Resonance' Spectrum: Acquire a 1D ¹H NMR spectrum with the protein saturation frequency set far away from any protein resonances (e.g., at 40 ppm). This is the reference spectrum.

-

Acquisition of 'On-Resonance' Spectrum: Acquire a second 1D ¹H NMR spectrum with selective saturation of a region where only protein protons resonate (e.g., at -1 ppm).

-

Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

-

Analysis: Signals that appear in the difference spectrum belong to the fragment that has bound to the protein, as it received saturation transfer from the irradiated protein protons.

B. Protein-Observed NMR (e.g., ¹H-¹⁵N HSQC)

-

Sample Preparation: This method requires a uniformly ¹⁵N-labeled protein sample (~50-100 µM).

-

Reference Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak corresponds to a specific backbone amide N-H group.

-

Titration: Add a specific concentration of the fragment hit to the protein sample.

-

Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

-

Analysis: Compare the reference and test spectra. Peaks that shift their position (Chemical Shift Perturbations, or CSPs) indicate that the corresponding amino acid residue is in or near the fragment's binding site.

Surface Plasmon Resonance (SPR): Affinity Determination

SPR is a label-free biophysical technique that provides real-time kinetic data (association and dissociation rates) and affinity (Kₔ) of the interaction.[10][11]

Objective: To quantify the binding affinity and kinetics of fragment-protein interactions.

Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

-

Ligand Immobilization:

-

Inject the target protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. Aim for an immobilization level of 3000-5000 Response Units (RU).

-

Inject ethanolamine to deactivate any remaining active esters on the surface.

-

-

Analyte Binding Assay:

-

Prepare a serial dilution of the fragment (analyte) in running buffer (e.g., HBS-EP+). For fragments, concentrations may range from 10 µM to 2 mM.

-

Inject each concentration of the analyte over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).

-

Allow for an association phase followed by a dissociation phase (injection of running buffer only).

-

-

Surface Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine or a high salt buffer) to remove all bound analyte before the next injection.

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to get the specific binding sensorgram.

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

Enzymatic Assay: Functional Inhibition

A functional assay is critical to confirm that fragment binding translates into modulation of the target's biological activity.[12][13][14]

Objective: To determine the concentration at which a compound inhibits 50% of the target enzyme's activity (IC₅₀).

Methodology (HTRF Kinase Assay Example for MEK1):

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA).

-

Enzyme: Dilute recombinant MEK1 enzyme to the working concentration in assay buffer.

-

Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., inactive ERK kinase) and ATP at a concentration close to its Kₘ value.

-

Test Compounds: Perform a serial dilution of the test compounds (e.g., this compound and its analogs) in DMSO, then dilute further into the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the test compound dilution to the assay wells.

-

Add 4 µL of the MEK1 enzyme solution and incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the Substrate/ATP mix.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of the HTRF detection mix. This mix contains a Europium cryptate-labeled anti-phospho antibody and an XL665-labeled reagent that binds another part of the substrate.

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. The HTRF ratio (665/620) is proportional to the amount of phosphorylated product.

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

While this compound serves here as a hypothetical starting point, this guide provides a robust and detailed framework applicable to any FBDD project. The successful progression from a low-molecular-weight, weakly binding fragment to a potent lead candidate is a testament to the power of integrating sensitive biophysical techniques, high-resolution structural biology, and iterative structure-based design. By meticulously applying these detailed protocols and rigorously analyzing the resulting data through efficiency metrics, researchers can navigate the complexities of drug discovery and unlock novel therapeutics for challenging biological targets.

References

- 1. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]

- 2. Kinase signaling cascades: an updated mechanistic landscape - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04657B [pubs.rsc.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Ligand efficiency - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. dhvi.duke.edu [dhvi.duke.edu]

- 12. domainex.co.uk [domainex.co.uk]

- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromopicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-Bromopicolinamide, a significant molecule in medicinal chemistry and drug development. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification, characterization, and application in research and development.

Introduction

This compound is a derivative of picolinamide, featuring a bromine substituent on the pyridine ring. This modification significantly influences its electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical compounds. Accurate and detailed spectral data are paramount for confirming the structure and purity of this compound in any research or development endeavor.

Spectral Data Summary

The following sections provide a detailed summary of the available and predicted spectral data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Table 1: ¹H NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | d | 1H | H-3 |

| ~7.8 - 7.6 | t | 1H | H-4 |

| ~7.6 - 7.4 | d | 1H | H-5 |

| ~7.5 (broad) | s | 1H | -NH₂ |

| ~7.3 (broad) | s | 1H | -NH₂ |

Note: Predicted chemical shifts are based on the analysis of similar pyridine and picolinamide derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data of this compound (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~150 | C-2 |

| ~142 | C-6 |

| ~140 | C-4 |

| ~128 | C-5 |

| ~122 | C-3 |

Note: Predicted chemical shifts are based on computational models and data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Table 3: Characteristic IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | N-H Stretch | Amide (-NH₂) |

| ~3100 | Medium | C-H Stretch | Aromatic |

| ~1670 | Strong | C=O Stretch (Amide I) | Amide |

| ~1600 | Medium | N-H Bend (Amide II) | Amide |

| ~1580, 1470 | Medium to Weak | C=C Stretch | Aromatic Ring |

| ~1100 | Medium | C-N Stretch | Amide |

| Below 800 | Medium to Strong | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Relative Abundance | Assignment |

| 200 | ~100% | [M]⁺ (with ⁷⁹Br) |

| 202 | ~98% | [M]⁺ (with ⁸¹Br) |

| 184, 186 | Variable | [M-NH₂]⁺ |

| 156, 158 | Variable | [M-CONH₂]⁺ |

| 78 | Variable | [C₅H₃N]⁺ |

Note: The molecular ion will appear as a doublet with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above. Researchers should adapt these methods to their specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent disc.

Data Acquisition (FT-IR Spectrometer):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce the sample via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For GC-MS, Electron Ionization (EI) is a common method. For LC-MS, Electrospray Ionization (ESI) is typically used.

Mass Analysis:

-

The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion to generate the mass spectrum.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

Stability and Storage of 6-Bromopicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromopicolinamide. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C₆H₅BrN₂O. A thorough understanding of its physical and chemical properties is fundamental to establishing appropriate storage and handling procedures.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Approximately 192-194 °C[1] |

Stability Profile

Based on available safety data and the chemical nature of related compounds, this compound is considered stable under recommended storage conditions. However, like many pharmaceutical compounds, it is susceptible to degradation under specific environmental stresses. The primary degradation pathways for picolinamide derivatives include hydrolysis, oxidation, and photolysis.

Hydrolytic Stability

The amide functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This process involves the cleavage of the amide bond to yield 6-bromopicolinic acid and ammonia. The rate of hydrolysis is generally dependent on pH and temperature, with harsher acidic or alkaline conditions and elevated temperatures accelerating the degradation. For many picolinamide and related amide compounds, maintaining a pH between 6.0 and 8.0 is recommended for solutions to minimize hydrolysis.[2]

Oxidative Stability

Exposure to strong oxidizing agents can lead to the degradation of this compound. The pyridine ring, in particular, can be susceptible to oxidation, potentially forming N-oxides or other degradation products.[2] Therefore, it is crucial to avoid contact with strong oxidizing agents.

Photostability

Pyridine-containing compounds can be sensitive to light, particularly in the UV spectrum.[2] Exposure to light can induce photodegradation, leading to the formation of various degradation products. To ensure the integrity of the compound, it should be protected from light during storage and handling.

Thermal Stability